molecular formula C9H8N2O3S B11881094 5-Aminoquinoline-8-sulfonic acid CAS No. 855833-34-0

5-Aminoquinoline-8-sulfonic acid

Cat. No.: B11881094
CAS No.: 855833-34-0
M. Wt: 224.24 g/mol
InChI Key: AFVRYMPIZFJJIL-UHFFFAOYSA-N
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Description

5-Aminoquinoline-8-sulfonic acid is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a versatile and important scaffold in organic synthesis, medicinal chemistry, and industrial applications. The presence of both amino and sulfonic acid groups in its structure makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-8-sulfonic acid can be achieved through several methods. One common approach involves the nitration of quinoline followed by reduction and sulfonation. For example, starting with 8-nitroquinoline, reduction using stannous chloride in ethanol can yield 8-aminoquinoline, which can then be sulfonated using sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline-8-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.

    Reduction: Reduction of the nitro group in 8-nitroquinoline to form 8-aminoquinoline.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Stannous chloride in ethanol is commonly used for the reduction of nitro groups.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Scientific Research Applications

5-Aminoquinoline-8-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminoquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often act by interfering with the DNA replication process of pathogens or by inhibiting specific enzymes. The amino and sulfonic acid groups can enhance binding affinity to molecular targets, thereby increasing the compound’s efficacy .

Comparison with Similar Compounds

Uniqueness: 5-Aminoquinoline-8-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is advantageous in various chemical and biological applications.

Properties

CAS No.

855833-34-0

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-aminoquinoline-8-sulfonic acid

InChI

InChI=1S/C9H8N2O3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,10H2,(H,12,13,14)

InChI Key

AFVRYMPIZFJJIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)N

Origin of Product

United States

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